Lipophilicity (XLogP3) Elevation versus Parent Phenyl Imidate
Ethyl 3-(4-chlorophenyl)propanimidate exhibits a computed XLogP3 of 3.1, which is approximately 0.7 log units higher than the predicted value for the des-chloro analog ethyl 3-phenylpropanimidate (estimated XLogP3 ≈ 2.4) [1]. This increase reflects the well-established contribution of a para-chloro substituent to hydrophobicity and is consistent with the Hansch constant π(Cl) = +0.71 [2]. The higher lipophilicity enhances partitioning into non-polar environments, a critical parameter for membrane penetration in Gram-negative antibacterial screening [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Ethyl 3-phenylpropanimidate (des-chloro): estimated XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | Computed using PubChem XLogP3 algorithm; comparator value estimated from same algorithm applied to the des-chloro structure (CID 23457022) [1]. |
Why This Matters
A difference of 0.7 logP units corresponds to a roughly 5-fold increase in octanol-water partition coefficient, directly influencing passive membrane permeability and bioaccumulation potential in cell-based assays.
- [1] PubChem. Ethyl 3-(4-chlorophenyl)propanimidate. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/683742-36-1 (accessed 2026-05-09). View Source
- [2] Hansch, C., Leo, A. and Hoekman, D., 1995. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. π(Cl) = 0.71. View Source
- [3] Rogers, D.W. and Brown, E.D., 2009. Chemical genomics in Escherichia coli identifies an inhibitor of bacterial lipoprotein targeting. Nature Chemical Biology, 5(12), pp.849-856. View Source
